4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
CAS No.: 446278-28-0
Cat. No.: VC6742541
Molecular Formula: C22H12N2O3
Molecular Weight: 352.349
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 446278-28-0 |
|---|---|
| Molecular Formula | C22H12N2O3 |
| Molecular Weight | 352.349 |
| IUPAC Name | 4-cyano-N-(9,10-dioxoanthracen-1-yl)benzamide |
| Standard InChI | InChI=1S/C22H12N2O3/c23-12-13-8-10-14(11-9-13)22(27)24-18-7-3-6-17-19(18)21(26)16-5-2-1-4-15(16)20(17)25/h1-11H,(H,24,27) |
| Standard InChI Key | DNRGVUCKMDXEQS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines an anthraquinone core with a substituted benzamide group. The anthraquinone moiety consists of two ketone groups at positions 9 and 10, while the benzamide group is attached at position 1 via an amide linkage. The cyano (-C≡N) substituent at the benzene ring’s para position introduces electron-withdrawing effects, influencing the compound’s electronic properties.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 446278-28-0 |
| Molecular Formula | |
| Molecular Weight | 352.349 g/mol |
| IUPAC Name | 4-cyano-N-(9,10-dioxoanthracen-1-yl)benzamide |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N |
| InChIKey | DNRGVUCKMDXEQS-UHFFFAOYSA-N |
The SMILES string and InChIKey provide unambiguous representations for database searches and computational modeling.
Synthesis and Optimization
Reaction Pathways
The synthesis of 4-cyano-N-(9,10-dioxoanthracen-1-yl)benzamide follows a two-step strategy:
-
Functionalization of Anthraquinone: 1-Aminoanthraquinone is prepared via nitration and reduction of anthraquinone, though commercial availability often circumvents this step.
-
Amidation: The amine reacts with 4-cyanobenzoyl chloride in the presence of a coupling agent such as COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] and a base like N,N-diisopropylethylamine (DIPEA) .
Table 2: Representative Synthesis Conditions
| Parameter | Value |
|---|---|
| Coupling Agent | COMU |
| Base | DIPEA |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–55°C |
| Reaction Time | 24 hours |
| Yield | 55–75% (analog-dependent) |
Reaction yields for analogous compounds range from 55% to 75%, influenced by steric and electronic factors .
Mechanistic Insights
The coupling reaction proceeds via activation of the carboxylic acid to an acyloxyphosphonium intermediate, which reacts with the amine to form the amide bond. The cyano group’s electron-withdrawing nature enhances the electrophilicity of the benzoyl carbonyl, facilitating nucleophilic attack by the anthraquinone amine .
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6):
-
δ 12.10 (s, 1H, NH),
-
δ 8.26–7.94 (m, 8H, aromatic protons),
13C NMR (100 MHz, DMSO-d6):
HRMS: Calculated for [M+H]⁺: 353.0921; Found: 353.0918 .
Functional Properties and Applications
Electronic Effects
The cyano group’s electron-withdrawing capability stabilizes charge-transfer complexes, making the compound a candidate for:
-
Organic Semiconductors: Enhanced π-conjugation via the anthraquinone core.
-
Dye-Sensitized Solar Cells (DSSCs): Absorption in the visible spectrum due to quinoid transitions.
Biological Activity
Analogous N-(9,10-dioxoanthracen-1-yl) carboxamides exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL) . While direct data for the cyano-substituted derivative is limited, structural similarities suggest comparable bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume